molecular formula C14H19BrN2O4 B8080161 Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate

Cat. No.: B8080161
M. Wt: 359.22 g/mol
InChI Key: GBBNTFVSDYUUNL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is a brominated pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino substituent at the 6-position and an ethyl ester at the 3-position. The Boc group enhances stability during synthetic processes, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name

ethyl 5-bromo-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4/c1-6-20-12(18)9-7-10(15)11(16-8-9)17(5)13(19)21-14(2,3)4/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBNTFVSDYUUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N(C)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate typically involves multiple steps. One common method starts with the bromination of nicotinic acid to introduce the bromine atom at the 5-position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and reaction conditions, are likely to be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.

    Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid (TFA), are commonly used.

    Ester Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), or acidic conditions, such as hydrochloric acid (HCl), can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: The major product is the free amine.

    Ester Hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is not well-documented. its structure suggests that it may interact with biological targets through its bromine atom, amino group, and ester functionality. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Methyl (E)-5-Bromo-6-((4-((tert-Butoxycarbonyl)amino)but-2-en-1-yl)amino)nicotinate
  • Key Differences: Replaces the methylamino group with a conjugated but-2-en-1-yl amino chain.
  • Synthesis: Prepared via substitution of methyl 5-bromo-6-chloronicotinate with tert-butyl (E)-(4-aminobut-2-en-1-yl)carbamate (38% yield), highlighting moderate reactivity of the chloro leaving group .
  • Applications : Used in ADC platforms, where the extended chain may improve solubility or target binding.
Ethyl 5-Bromo-6-chloronicotinate (CAS 952063-30-8)
  • Similarity : 0.89 (structural similarity score) .
  • Key Differences: Chlorine replaces the Boc-methylamino group.
  • Reactivity : The chloro substituent is less sterically hindered, enabling nucleophilic substitution or Suzuki-Miyaura couplings.
Methyl 6-Amino-5-bromonicotinate (CAS 180340-70-9)
  • Similarity : 0.97 .
  • Key Differences: Amino group replaces the Boc-methylamino group.
  • Applications: The free amino group allows direct conjugation or diazotization, but lacks the Boc group’s protective advantages.

Ester Group Variations

Methyl 5-Bromo-6-chloronicotinate (CAS 78686-77-8)
  • Similarity : 0.86 .
  • Key Differences : Methyl ester instead of ethyl ester.
  • Impact : Methyl esters generally exhibit lower hydrolytic stability compared to ethyl esters, affecting pharmacokinetics.
Ethyl 5-Bromo-6-methylnicotinate (CAS 1190862-70-4)
  • Similarity : 0.81 .
  • Key Differences: Methyl group replaces the Boc-methylamino group.

Electronic and Steric Effects

  • Trifluoromethyl Derivatives (e.g., Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate, CAS 1672655-82-1):
    • The electron-withdrawing trifluoromethyl group enhances electrophilicity at the 2-position, enabling regioselective reactions .
  • Nitro-Substituted Analogs (e.g., Ethyl 4,6-dihydroxy-5-nitronicotinate, CAS 6317-97-1):
    • Nitro groups increase ring electrophilicity but reduce stability under reducing conditions (similarity: 0.65) .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Similarity Score Key Substituents Applications/Notes
Ethyl 5-bromo-6-((Boc)(methyl)amino)nicotinate N/A Reference 6-Boc-methylamino, 5-Br, 3-Ethyl ester ADC synthesis
Methyl (E)-5-Bromo-6-(Boc-amino)butenyl-nicotinate N/A - 6-Conjugated Boc-amino chain STING agonist platforms
Ethyl 5-bromo-6-chloronicotinate 952063-30-8 0.89 6-Cl, 5-Br, 3-Ethyl ester Cross-coupling precursor
Methyl 6-amino-5-bromonicotinate 180340-70-9 0.97 6-NH2, 5-Br, 3-Methyl ester Direct conjugation
Ethyl 5-bromo-6-methylnicotinate 1190862-70-4 0.81 6-CH3, 5-Br, 3-Ethyl ester Intermediate for halogen exchange

Research Findings and Trends

  • Steric Effects: The Boc-methylamino group in the target compound reduces reactivity in substitution reactions compared to chloro or amino analogs but improves stability .
  • Synthetic Utility : Bromine at the 5-position is critical for diversification; ethyl esters balance stability and reactivity better than methyl esters .
  • Similarity Algorithms: High similarity scores (e.g., 0.97 for methyl 6-amino-5-bromonicotinate) reflect conserved pyridine cores despite substituent differences .

Biological Activity

Ethyl 5-bromo-6-((tert-butoxycarbonyl)(methyl)amino)nicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16BrN3O3
  • Molecular Weight : 328.19 g/mol

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, a study evaluated various derivatives in a yellow fever virus inhibition assay, revealing that certain structural modifications enhance antiviral potency while reducing cytotoxicity.

CompoundEC50 (µM)CC50 (µM)Therapeutic Index
This compoundTBDTBDTBD
Parent Compound M02501352.7
Compound 360.9153170

The above table summarizes the efficacy of related compounds, highlighting the importance of structural modifications in enhancing therapeutic indices.

Cytotoxicity

Cytotoxicity studies have shown that while some derivatives exhibit potent antiviral effects, they may also present varying levels of cytotoxicity. For example, the compound with an EC50 value of 0.9 µM against yellow fever virus had a CC50 value of 153 µM, indicating a favorable therapeutic index of 170, suggesting low toxicity relative to its antiviral efficacy .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the significance of specific functional groups in modulating biological activity:

  • Bromine Substitution : The presence of bromine at the 5-position has been linked to increased antiviral activity.
  • Amide Linkage : Replacing ester linkages with amide groups has shown to enhance stability and reduce cytotoxicity.
  • Tert-butoxycarbonyl Group : This protective group is crucial for maintaining the integrity of the amino functionality during biological evaluations.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Compound 11 : Demonstrated an EC50 value of 5 ± 1.7 µM against yellow fever virus with significantly reduced cytotoxicity compared to its parent compound M02.
  • Compound 36 : Exhibited a remarkable therapeutic index due to its unique dibromomethyl substituent, which was essential for its antiviral activity while maintaining low cytotoxicity levels.

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